molecular formula C25H25N3O4S B2543528 2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-33-6

2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2543528
CAS RN: 324774-33-6
M. Wt: 463.55
InChI Key: ZDSYCQWYHSIULC-UHFFFAOYSA-N
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Description

The compound "2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a derivative of 1H-benzo[de]isoquinoline-1,3(2H)-dione, which is a class of quinones. This particular derivative has not been directly reported in the provided papers, but related compounds have been synthesized and studied, which can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds involves a Pictet-Spengler reaction, which is a method used to synthesize tetrahydroisoquinoline derivatives. In the first paper, the authors describe the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones using an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . This method could potentially be adapted for the synthesis of the compound by using the appropriate imines and acyl chloride.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely resemble the structures of the compounds described in the papers, with a tetrahydrobenz[g]isoquinoline core and a piperazine ring substituted at the 2-position. The presence of a tosyl group on the piperazine ring would influence the electronic properties of the molecule and could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The second paper discusses the halocyclization of a similar compound, where the piperazine ring is modified by the action of halogens or sulfuryl chloride . This reaction leads to the formation of hydrohalides and subsequent conversion into a compound with a thiazolyl substituent on the piperazine ring. Such reactions indicate that the piperazine ring in the compound of interest could also undergo various chemical transformations, potentially leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" are not directly reported, we can infer from the related compounds that it would exhibit properties typical of quinones and piperazine derivatives. These might include moderate solubility in organic solvents, potential for forming salts with acids, and the ability to participate in electron transfer reactions due to the quinone moiety. The tosyl group could make the compound more lipophilic and could also be a site for further chemical modification .

Scientific Research Applications

Antiviral Applications

Research on benzo[de]isoquinoline-1,3-diones has demonstrated their potential in inhibiting viral replication. Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit inhibitory action against herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds did not affect influenza and Sindbis virus replication, indicating a selective mechanism of action. The observed antiviral activity suggests possible applications in developing treatments for ocular and dermal infections caused by vaccinia virus (Garcia-Gancedo et al., 1979).

Chemosensor Development

Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized for high chemosensor selectivity in anion detection. These compounds, upon functionalization, exhibit significant selectivity towards anions, making them valuable tools in analytical chemistry for environmental monitoring and diagnostic applications (Tolpygin et al., 2012; Tolpygin et al., 2013).

Anticancer Research

The synthesis of naphthalimide derivatives, including those related to benzo[de]isoquinoline-1,3-diones, has been extensively explored for their potential anticancer properties. These compounds have been studied for their cytotoxic effects against various cancer cell lines, highlighting their potential as antineoplastic agents. The research indicates that specific derivatives can induce apoptosis in tumor cells, offering a pathway for developing new cancer therapies (El-Deen et al., 2016).

Photophysical Studies

Photophysical and spectroscopic studies of benzo[de]isoquinoline-1,3-dione derivatives reveal their potential in biomedical research, particularly in understanding protein interactions and drug delivery mechanisms. The interaction of these compounds with proteins like bovine serum albumin (BSA) has been investigated, providing insights into their biological distribution and potential therapeutic applications (Ghosh et al., 2005).

Luminescent Properties and Sensing

Naphthalimide derivatives with piperazine substituents have been synthesized and studied for their luminescent properties, including fluorescence response to pH changes and photo-induced electron transfer (PET) processes. These properties suggest their use in developing fluorescent sensors and imaging agents for biological and environmental applications (Gan et al., 2003).

Mechanism of Action

properties

IUPAC Name

2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-18-8-10-20(11-9-18)33(31,32)27-15-12-26(13-16-27)14-17-28-24(29)21-6-2-4-19-5-3-7-22(23(19)21)25(28)30/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSYCQWYHSIULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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